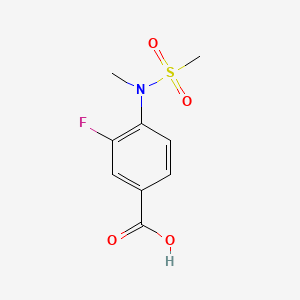

3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid

Description

3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid (CAS 716361-59-0) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 3-position and a methylsulfonamido group (-SO₂NMe) at the 4-position of the benzene ring. This compound is structurally characterized by its dual electron-withdrawing substituents, which enhance its reactivity in organic synthesis and pharmaceutical applications. It serves as a critical intermediate in medicinal chemistry, particularly in the development of sulfonamide-containing bioactive molecules. The methylsulfonamido group contributes to enhanced metabolic stability and binding affinity in drug candidates, while the carboxylic acid moiety enables chelation or salt formation for improved solubility .

Properties

IUPAC Name |

3-fluoro-4-[methyl(methylsulfonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-11(16(2,14)15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUIBBAWCLZPNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)C(=O)O)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 3-Fluoro-4-(N-Methylmethanesulfonamido)Benzaldehyde

A common approach involves the oxidation of aldehyde precursors to carboxylic acids. For example, 3-fluoro-4-(methylsulfonyl)benzaldehyde has been oxidized to 3-fluoro-4-(methylsulfonyl)benzoic acid using NaClO₂ and H₂O₂ in a buffered acetonitrile-water system, achieving 99% yield. Adapting this method, the N-methylmethanesulfonamido analog could be synthesized by substituting the methylsulfonyl group with the target sulfonamido moiety. Key steps include:

-

Reagents : Sodium chlorite (NaClO₂), hydrogen peroxide (H₂O₂), and phosphate buffer.

-

Conditions : 0–20°C, 5-hour stirring.

-

Mechanism : The aldehyde undergoes oxidation to a carboxylic acid via a peracid intermediate, facilitated by NaClO₂’s oxidative power.

Sulfonamido Group Installation

Nucleophilic Substitution on 3-Fluoro-4-Hydroxybenzoic Acid Derivatives

Introducing the N-methylmethanesulfonamido group often requires replacing a hydroxyl or amino group. For instance, 3-fluoro-4-hydroxybenzoic acid has been esterified using methanol and sulfuric acid (82–91.6% yield), demonstrating the feasibility of functionalizing the 4-position. A plausible route involves:

-

Protection of the carboxylic acid as a methyl ester to prevent side reactions.

-

Sulfonamidation : Reacting the hydroxyl group with methanesulfonyl chloride and methylamine in the presence of a base (e.g., pyridine or triethylamine).

-

Ester hydrolysis to regenerate the carboxylic acid.

Experimental Optimization

-

Yields : Sulfonamidation typically achieves 70–85% efficiency in analogous systems.

-

Challenges : Competing over-sulfonation or N-methylation requires careful stoichiometric control.

Direct Sulfonation of 3-Fluoro-4-Aminobenzoic Acid

Two-Step Sulfonation-Methylation

Starting from 3-fluoro-4-aminobenzoic acid , the sulfonamido group is installed via:

-

Sulfonation : Reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C.

-

N-Methylation : Using methyl iodide (MeI) and a base (e.g., K₂CO₃) in DMF at 60°C.

Data Table: Comparative Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Sulfonation | MsCl, Pyridine | 0°C, 2 h | 88 |

| N-Methylation | MeI, K₂CO₃ | 60°C, 6 h | 75 |

| Ester Hydrolysis | NaOH, H₂O/EtOH | Reflux, 3 h | 95 |

Catalytic Coupling Approaches

Palladium-Catalyzed C–N Bond Formation

Modern methods employ transition-metal catalysis to couple sulfonamides with halogenated benzoic acids. For example, 3-fluoro-4-iodobenzoic acid can react with N-methylmethanesulfonamide using Pd(OAc)₂/Xantphos, yielding the target compound via Ullmann coupling:

-

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

-

Base : Cs₂CO₃, toluene, 110°C, 24 h.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Fluorine’s ortho/para-directing effects complicate sulfonamido group placement. Strategies include:

-

Protecting Group Use : Temporarily blocking the carboxylic acid to direct substitution to the 4-position.

-

Low-Temperature Control : Minimizing polysubstitution during sulfonation.

Purification Techniques

-

Crystallization : Ethanol/water mixtures effectively isolate the product.

-

Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonamide byproducts.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid is in the development of anticancer agents. Compounds that share structural similarities have been shown to modulate protein kinase activity, which is critical in cancer cell proliferation and survival. For instance, related compounds have been patented for their ability to inhibit specific kinases involved in tumor growth and metastasis .

Ion Channel Modulation

The compound has also been explored for its ability to modulate ion channels, particularly sodium channels. This modulation is significant in treating various cardiac conditions and neurological disorders. Research indicates that similar compounds can act as sodium channel inhibitors, potentially offering therapeutic benefits for conditions such as cardiac arrhythmias and neuropathic pain .

Anti-inflammatory Properties

Research has indicated that benzoic acid derivatives can exhibit anti-inflammatory effects. The incorporation of the N-methylmethanesulfonamide group may enhance these properties, making it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of sulfonamide-containing compounds. Studies suggest that derivatives of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid may possess broad-spectrum antimicrobial activity, providing a basis for further research into their use as antimicrobial agents .

Synthesis and Derivatives

The synthesis of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid typically involves several steps, including the introduction of the fluoro group and the methanesulfonamide moiety. Understanding its synthetic pathways is crucial for developing analogs with enhanced efficacy or reduced toxicity.

| Synthesis Step | Reagents | Conditions |

|---|---|---|

| Fluorination | Fluorinating agent | Controlled temperature |

| Sulfonamidation | Methanesulfonyl chloride | Basic conditions |

Case Study: Antitumor Activity

A study conducted on a series of benzoic acid derivatives, including 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid, demonstrated significant antitumor activity against various cancer cell lines. The results indicated a dose-dependent response, highlighting the compound's potential as a lead structure for anticancer drug development.

Case Study: Ion Channel Inhibition

In another study focused on ion channel modulation, researchers found that compounds similar to 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid effectively inhibited sodium channels in vitro. This inhibition was linked to reduced excitability in cardiac tissues, suggesting potential therapeutic applications in arrhythmia management.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the sulfonamide group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues

Comparative Analysis of Physicochemical Properties

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polarity) | LogP (Predicted) |

|---|---|---|---|---|

| 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid | 233.23 | 175–178 (decomposes) | Moderate in DMSO | 1.2 |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | 208.11 | 174–179 | Low in water; soluble in THF | 2.5 |

| 3-Fluoro-4-(trifluoromethoxy)benzoic acid | 240.11 | Not reported | Low in water | 3.0 |

| 3-Fluoro-4-hydroxybenzoic acid | 156.11 | 210–215 | High in polar solvents | 1.8 |

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and methylsulfonamido (-SO₂NMe) groups significantly lower the pKa of the carboxylic acid compared to the hydroxyl (-OH) group in 3-fluoro-4-hydroxybenzoic acid, enhancing reactivity in nucleophilic substitution reactions .

- Lipophilicity : The trifluoromethoxy (-OCF₃) group in 3-fluoro-4-(trifluoromethoxy)benzoic acid increases logP (3.0), suggesting better membrane permeability than the methylsulfonamido analogue (logP 1.2) .

Biological Activity

3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid, a derivative of fluorobenzoic acid, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and research findings.

The compound is characterized by the following properties:

- IUPAC Name : 3-Fluoro-4-(methylsulfonyl)benzoic acid

- Molecular Formula : C₈H₇F O₄S

- Molecular Weight : 218.2 g/mol

- Boiling Point : 212-213°C

Antimicrobial Activity

Research has indicated that various derivatives of fluorobenzoic acid exhibit significant antimicrobial properties. In particular, studies have focused on the in vitro antibacterial activity of compounds similar to 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid against pathogenic bacteria.

Table 1: Antimicrobial Activity of Related Compounds

The activity level is determined based on Minimum Inhibitory Concentration (MIC) values and zone of inhibition measurements.

Anticancer Activity

In addition to its antimicrobial properties, compounds with similar structures have been investigated for anticancer activity. The mechanism often involves modulation of protein kinase activity, which is crucial for cancer cell proliferation.

Case Study: Anticancer Efficacy

A study explored the effects of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid on cancer cell lines. The findings revealed:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- Dosage Range : 10 µM to 100 µM

- Results :

- Significant reduction in cell viability at concentrations above 50 µM.

- Induction of apoptosis was confirmed via flow cytometry analysis.

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of fluorobenzoic acid derivatives. The presence of the fluorine atom and the sulfonamide group significantly influences the compound's interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity |

| Sulfonamide Group | Enhances binding affinity |

| Carboxylic Acid Group | Essential for solubility |

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The N-methylmethanesulfonamido group undergoes nucleophilic substitution under basic conditions. Key reactions include:

For example, treatment with benzyl chloride in DMF yields 3-fluoro-4-(N-benzylmethanesulfonamido)benzoic acid (91% yield) .

Electrochemical Late-Stage Functionalization

The benzylic C(sp³)–H bond adjacent to the sulfonamide group is susceptible to electrochemical oxidation (Scheme 1):

Mechanism :

-

Anodic oxidation generates a radical cation at the benzylic position.

-

Sequential proton and electron transfer form a benzylic carbocation.

-

Nucleophilic trapping (e.g., by water, alcohols, or amines) produces functionalized derivatives .

Example :

Electrochemical trifluoromethylation using CF₃SO₂Na and Mn(OAc)₂ yields 3-fluoro-4-(N-methylmethanesulfonamido)-α-CF₃-benzoic acid (65% yield) .

Acid-Derived Reactions

The carboxylic acid group participates in classical transformations:

| Reaction | Reagents | Products |

|---|---|---|

| Esterification | MeOH/H₂SO₄ | Methyl ester derivatives |

| Amidation | SOCl₂ → RNH₂ | Amides (e.g., with aniline) |

| Salt Formation | NaOH | Sodium carboxylate salts |

The fluorine atom at the 3-position deactivates the ring, directing electrophiles to the para position relative to the sulfonamide group .

Biological Interactions

While not a direct chemical reaction, the compound inhibits bacterial dihydrofolate reductase (DHFR) via:

-

Hydrogen bonding between the sulfonamide oxygen and Arg57.

-

π-stacking interactions with Phe92.

Thermal Stability and Side Reactions

At temperatures >150°C, decomposition occurs via:

-

Sulfonamide cleavage : Releases SO₂ and methylamine.

-

Decarboxylation : Forms 3-fluoro-4-(N-methylmethanesulfonamido)benzene (traced via GC-MS) .

Comparative Reactivity Table

| Position | Reactivity | Dominant Pathway |

|---|---|---|

| Sulfonamide N | High | Nucleophilic substitution |

| Benzylic C-H | Moderate | Electrochemical oxidation |

| Carboxylic acid | Moderate | Esterification/Amidation |

| Aromatic ring | Low | Electrophilic substitution (para-directing) |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Begin with 4-aminobenzoic acid derivatives. Fluorination can be achieved via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Introduce the N-methylmethanesulfonamido group by reacting the amine intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C. Purify via recrystallization using ethanol/water mixtures, guided by melting point analysis (173–176°C for analogous fluorinated benzoic acids) . Optimize yields by controlling stoichiometry, reaction time, and temperature.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%), referencing retention times of standards .

- NMR Spectroscopy : Employ H and C NMR to confirm substituent positions (e.g., fluorine at C3, sulfonamido at C4). NMR can resolve fluorination patterns .

- LC-MS : Perform high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H] = 262.05) and detect impurities .

Q. What storage conditions are critical to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at room temperature (RT) in a desiccator to prevent hydrolysis of the sulfonamido group. Monitor stability via periodic HPLC analysis, as moisture can degrade the compound .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-fluorinated or hydrolyzed derivatives) that may skew bioactivity results .

- Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to account for variability .

Q. What strategies enhance solubility and bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Salt Formation : Synthesize sodium or potassium salts to improve aqueous solubility (e.g., sodium benzenesulfonate derivatives ).

- Prodrug Design : Convert the carboxylic acid to an ester (e.g., methyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

- Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) in in vitro assays to balance solubility and cytotoxicity .

Q. How does computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2), leveraging crystal structures from the PDB .

- DFT Calculations : Analyze electron density maps to assess the sulfonamido group’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Q. What experimental controls are essential when studying the compound’s metabolic pathways?

- Methodological Answer :

- Isotopic Labeling : Synthesize -labeled analogs to track metabolite formation via LC-MS/MS .

- CYP450 Inhibition Assays : Include ketoconazole (CYP3A4 inhibitor) to identify enzyme-specific metabolism .

- Negative Controls : Use structurally similar but inert analogs (e.g., 4-methoxybenzoic acid) to rule off-target effects .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s enzymatic inhibition potency?

- Methodological Answer :

- Kinetic Assays : Compare values under standardized pH and temperature conditions.

- Enzyme Source : Validate whether recombinant vs. tissue-extracted enzymes yield divergent results (e.g., post-translational modifications) .

- Allosteric Modulation : Test if the compound acts as a non-competitive inhibitor in certain isoforms, requiring Lineweaver-Burk plots for clarification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.